2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a cycloheptapyridazine ring with a triazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the cycloheptapyridazine ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the triazole moiety: This step often involves the use of triazole derivatives and coupling agents to attach the triazole ring to the cycloheptapyridazine core.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The cycloheptapyridazine ring may also play a role in modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its combination of the cycloheptapyridazine and triazole moieties, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C13H16N6O2 |
---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C13H16N6O2/c20-11(16-13-14-8-15-17-13)7-19-12(21)6-9-4-2-1-3-5-10(9)18-19/h6,8H,1-5,7H2,(H2,14,15,16,17,20) |
InChI Key |
ZWAVSWFGISRQIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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